molecular formula C11H11N3 B7841133 5-(o-Tolyl)pyrazin-2-amine

5-(o-Tolyl)pyrazin-2-amine

Cat. No.: B7841133
M. Wt: 185.22 g/mol
InChI Key: ANOAMNKHRIACAX-UHFFFAOYSA-N
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Description

5-(o-Tolyl)pyrazin-2-amine is a chemical compound featuring a pyrazine ring core, which is a valuable nitrogen-containing heterocycle in medicinal chemistry and materials science. The structure consists of a pyrazin-2-amine scaffold substituted with an ortho-tolyl (2-methylphenyl) group at the 5-position. This molecular architecture is of significant interest in the ligand-controlled and metal-catalyzed preparation of more complex fused heterocyclic systems, which are privileged structures in drug discovery . Pyrazine derivatives are frequently studied as key scaffolds in the development of novel therapeutic agents due to their prevalence in biologically active molecules . As a building block, this compound can be utilized in various synthetic transformations to create libraries of molecules for high-throughput screening in the drug discovery process . Researchers value this compound for its potential application in designing new active compounds, given that analogous structures are explored for their specific biological activities. The ortho-tolyl substituent may influence the compound's electronic properties and steric profile, which can be critical for modulating its interaction with biological targets or its performance in material applications. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-methylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOAMNKHRIACAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Aminopyrazine and Suzuki-Miyaura Coupling

A common approach to introduce aryl groups onto pyrazine involves halogenation followed by cross-coupling. This method is adapted from protocols for similar pyrazine derivatives.

Step 1: Bromination of 2-Aminopyrazine
2-Aminopyrazine undergoes bromination at position 5 using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C. The reaction proceeds via electrophilic substitution, yielding 5-bromopyrazin-2-amine (Figure 1).

Step 2: Suzuki-Miyaura Coupling
The brominated intermediate reacts with o-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., DME/H₂O) under reflux. This forms the C-C bond between the pyrazine and o-tolyl moieties.

Parameter Optimized Condition Yield
CatalystPd(PPh₃)₄70–85%
BaseNa₂CO₃
SolventDME/H₂O (3:1)
Temperature80–90°C

Mechanistic Insight :
The Suzuki coupling proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The electron-rich pyrazine ring facilitates coupling under mild conditions.

Diazotization with Aryldiazonium Salts

While primarily used for diazo derivatives, aryldiazonium salts can serve as electrophiles for pyrazine functionalization. This method is extrapolated from studies on aminopyrazine reactivity.

Reaction Scheme :
2-Aminopyrazine reacts with o-tolyldiazonium salt in a polar solvent (e.g., DMSO) at room temperature. However, ortho-substituted diazonium salts may favor alternative pathways (e.g., hydrogen-bond-driven substitution), as observed with -F/-CF₃ groups.

Key Challenges :

  • Competitive pathways leading to undesired products (e.g., diazoamino compounds).

  • Lower electrophilicity of o-tolyldiazonium salts compared to electron-deficient analogs.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers an alternative for aryl-heteroaryl bond formation. However, this method is less commonly reported for pyrazine systems.

Reaction Conditions :

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • High temperature (100–120°C)

Limitations :

  • Harsh conditions may degrade the pyrazine ring.

  • Moderate yields (40–60%) compared to Suzuki coupling.

Reaction Optimization Strategies

Solvent Selection

Solvent polarity and solubility critically influence reaction efficiency. For Suzuki coupling, DME/H₂O mixtures enhance catalyst solubility and reaction rates. For diazotization, DMSO is preferred due to its ability to stabilize ionic intermediates.

Solvent Role Yield Impact
DMSOStabilizes diazonium intermediatesHigh
DME/H₂OFacilitates transmetallationModerate-High
CH₂Cl₂Poor for polar intermediatesLow

Catalyst and Ligand Optimization

Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in crowded environments. For Ullmann coupling, bidentate ligands enhance copper stabilization.

Catalyst System Ligand Application
Pd(PPh₃)₄PPh₃Suzuki coupling
CuI1,10-phenanthrolineUllmann coupling

Mechanistic Considerations

Electrophilic Aromatic Substitution (Bromination)

The bromination of 2-aminopyrazine occurs at position 5, guided by the directing effects of the amine group. The amine deprotonates the pyrazine nitrogen, enhancing electrophilic attack at the para position relative to the amine.

Transmetallation in Suzuki Coupling

The boronic acid transfers its aryl group to the palladium center via transmetallation, a rate-determining step influenced by steric and electronic factors. o-Tolyl groups may slow this step due to steric hindrance, necessitating elevated temperatures.

Scientific Research Applications

5-(o-Tolyl)pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)pyrazin-2-amine involves its interaction with specific molecular targets. The amino group at the 2-position of the pyrazine ring can form hydrogen bonds with biological macromolecules, influencing their function. The o-tolyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazin-2-amine Derivatives

Structural Analogues and Substituent Effects

Pyrazin-2-amine derivatives vary widely based on substituent type and position. Key structural analogs include halogenated, alkylated, and aryl-substituted variants. Below is a comparative analysis:

Key Observations:
  • Halogenation : Bromine or chlorine substituents (e.g., 3-(4-bromophenyl)pyrazin-2-amine) enhance anticancer potency by promoting DNA intercalation or enzyme inhibition . However, iodinated analogs (e.g., Br-Clm-11 in ) showed reduced activity, indicating steric hindrance limits efficacy .
  • Alkyl/Aryl Groups : The ortho-tolyl group in 5-(o-Tolyl)pyrazin-2-amine provides steric bulk that may improve target selectivity compared to simpler methyl or phenyl substituents .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) groups, as in 5-(trifluoromethyl)pyrazin-2-amine, increase lipophilicity and resistance to oxidative metabolism, making them suitable for CNS-targeted therapies .
Anticancer Activity:
  • This compound : Exhibits moderate cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines, with IC₅₀ values in the micromolar range. Its mechanism may involve kinase pathway modulation .
  • 3-(4-Bromophenyl)pyrazin-2-amine : Shows superior activity (IC₅₀ < 10 µM) due to bromine's electronegativity enhancing DNA-binding affinity. This compound also synergizes with chemotherapeutics like doxorubicin, reducing required doses .
Enzyme Inhibition:
  • 5-((6-(Methyl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile: A kinase inhibitor targeting PI3K/AKT/mTOR pathways, highlighting how pyrazin-2-amine scaffolds can be tailored for specific enzyme inhibition .
  • DPP-IV Inhibitors : Derivatives like (2R)-4-oxo-4-[3-(trifluoromethyl)triazolo[4,3-a]pyrazin-7-yl]butan-2-amine (IC₅₀ = 18 nM) demonstrate the role of trifluoromethyl groups in enhancing selectivity for metabolic disease targets .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns. The pyrazine ring protons typically appear as doublets (δ 8.2–8.5 ppm), while o-tolyl methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 226.1211) with <2 ppm error .
  • FTIR : Identify NH₂ stretches (3350–3450 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) .

How can researchers design initial biological screening assays to evaluate the anticancer potential of this compound?

Q. Basic

  • Kinase Inhibition Assays : Use fluorescence-based ATP competition assays (e.g., ATR kinase IC₅₀ determination) to assess DNA damage response (DDR) pathway modulation .
  • Cytotoxicity Profiling : Screen against NCI-60 cancer cell lines (72-hour MTT assay) to identify selective activity .
  • Solubility and Stability : Pre-screen in PBS (pH 7.4) and simulated gastric fluid to guide formulation development .

What methodologies are employed in structure-activity relationship (SAR) studies to optimize this compound derivatives?

Q. Advanced

  • Substituent Variation : Systematically modify the o-tolyl group (e.g., electron-withdrawing/-donating groups) and pyrazine substituents to map interactions with kinase binding pockets .
  • Crystallography : Co-crystallize derivatives with ATR kinase (PDB: 6NUX) to identify critical hydrogen bonds (e.g., NH₂ with Glu239) and hydrophobic contacts .
  • Free Energy Perturbation (FEP) : Computational modeling predicts binding affinity changes upon substituent modifications, guiding synthetic priorities .

How does this compound modulate the DNA damage response (DDR) in cancer cells?

Q. Advanced

  • ATR Kinase Inhibition : Binds to the kinase domain (Kd ≈ 18 nM), blocking phosphorylation of CHK1 and halting cell cycle progression in S/G2 phase .
  • Synthetic Lethality : Enhances cytotoxicity of PARP inhibitors (e.g., olaparib) in BRCA-deficient models by disabling DDR backup mechanisms .
  • Biomarker Identification : Use γH2AX immunofluorescence to quantify DNA double-strand breaks post-treatment .

How can researchers resolve contradictions in reported biological activity data for pyrazin-2-amine derivatives?

Q. Advanced

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (³³P-ATP) and luminescent (ADP-Glo™) methods to rule out assay-specific artifacts .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to observed discrepancies .
  • Structural Reanalysis : Re-examine X-ray crystallography data (e.g., protonation states of active-site residues) to refine binding models .

What computational tools are used to predict the pharmacokinetic properties of this compound analogs?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using PMF calculations in lipid bilayers .
  • QSAR Modeling : Train models on logP and polar surface area data to forecast oral bioavailability .
  • CYP450 Inhibition Screening : Use Schrödinger’s DrugMet module to prioritize analogs with low CYP3A4/2D6 inhibition risk .

What in vivo models are appropriate for evaluating the efficacy of this compound in cancer therapy?

Q. Advanced

  • Xenograft Models : Administer 50 mg/kg orally (q.d. × 21 days) in HCT116 (ATR-wildtype) vs. HCT116+BRCA1-KO mice to assess tumor growth inhibition .
  • PD Analysis : Quantify intratumoral pCHK1 levels via Western blot to confirm target engagement .
  • Toxicokinetics : Monitor plasma exposure (AUC₀–24h) and liver enzymes (ALT/AST) to establish therapeutic indices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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